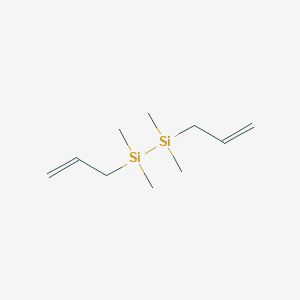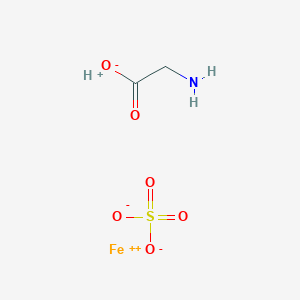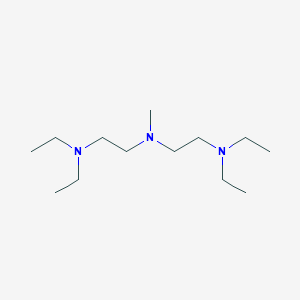
4-Methyl-1,1,7,7-tetraethyldiethylenetriamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1,1,7,7-tetraethyldiethylenetriamine (MTEDET) is a chemical compound that belongs to the class of polyamines. It is a nitrogen-rich compound that has been extensively studied for its potential applications in various fields such as medicine, agriculture, and industry. MTEDET is a derivative of diethylenetriamine (DETA) and is synthesized by reacting ethylenediamine with acetaldehyde and methyl iodide.
科学的研究の応用
4-Methyl-1,1,7,7-tetraethyldiethylenetriamine has been extensively studied for its potential applications in various fields such as medicine, agriculture, and industry. In medicine, it has been shown to have anticancer, antiviral, and antimicrobial properties. In agriculture, it has been used as a plant growth regulator and a fertilizer. In industry, it has been used as a corrosion inhibitor and a surfactant.
作用機序
4-Methyl-1,1,7,7-tetraethyldiethylenetriamine works by binding to DNA and RNA, thereby interfering with their replication and transcription. It also inhibits the activity of enzymes such as ornithine decarboxylase, which is involved in the biosynthesis of polyamines. This leads to a decrease in the levels of polyamines, which are essential for cell growth and proliferation.
Biochemical and Physiological Effects:
4-Methyl-1,1,7,7-tetraethyldiethylenetriamine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the replication of viruses such as HIV and HCV. In addition, it has been shown to have antimicrobial properties against bacteria and fungi.
実験室実験の利点と制限
One of the major advantages of using 4-Methyl-1,1,7,7-tetraethyldiethylenetriamine in lab experiments is its low toxicity. It has been shown to be relatively non-toxic to cells and organisms. Another advantage is its stability, which makes it easy to store and handle. However, one of the limitations of using 4-Methyl-1,1,7,7-tetraethyldiethylenetriamine is its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for research on 4-Methyl-1,1,7,7-tetraethyldiethylenetriamine. One area of research is the development of new synthesis methods that can improve the yield and purity of the product. Another area of research is the optimization of its use as a plant growth regulator and a fertilizer. In addition, there is a need for more research on its anticancer, antiviral, and antimicrobial properties, as well as its mechanism of action. Finally, there is a need for more research on its potential applications in industry, such as its use as a corrosion inhibitor and a surfactant.
Conclusion:
In conclusion, 4-Methyl-1,1,7,7-tetraethyldiethylenetriamine is a nitrogen-rich compound that has potential applications in various fields such as medicine, agriculture, and industry. It is synthesized by reacting ethylenediamine with acetaldehyde and methyl iodide. It works by binding to DNA and RNA, interfering with their replication and transcription. It has been shown to have several biochemical and physiological effects, including anticancer, antiviral, and antimicrobial properties. While it has some limitations, such as its low solubility in water, there are several future directions for research on 4-Methyl-1,1,7,7-tetraethyldiethylenetriamine, including the development of new synthesis methods and the optimization of its use in various applications.
合成法
4-Methyl-1,1,7,7-tetraethyldiethylenetriamine is synthesized by reacting ethylenediamine with acetaldehyde and methyl iodide. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is then purified through distillation or recrystallization. The yield of the reaction is typically around 60-70%.
特性
CAS番号 |
19155-06-7 |
|---|---|
製品名 |
4-Methyl-1,1,7,7-tetraethyldiethylenetriamine |
分子式 |
C13H31N3 |
分子量 |
229.41 g/mol |
IUPAC名 |
N-[2-(diethylamino)ethyl]-N',N'-diethyl-N-methylethane-1,2-diamine |
InChI |
InChI=1S/C13H31N3/c1-6-15(7-2)12-10-14(5)11-13-16(8-3)9-4/h6-13H2,1-5H3 |
InChIキー |
PHDLNXKJCPLCRO-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN(C)CCN(CC)CC |
正規SMILES |
CCN(CC)CCN(C)CCN(CC)CC |
その他のCAS番号 |
19155-06-7 |
同義語 |
N,N'-(Methyliminobisethylene)bis(diethylamine) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




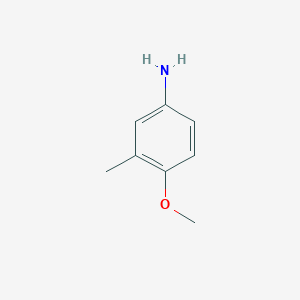
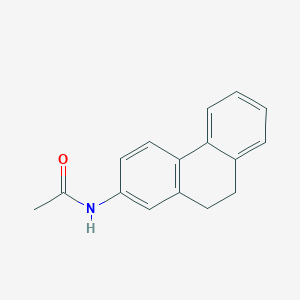
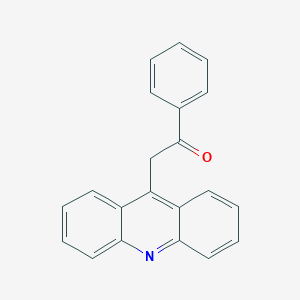
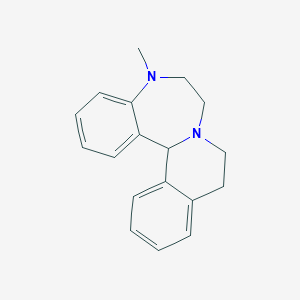
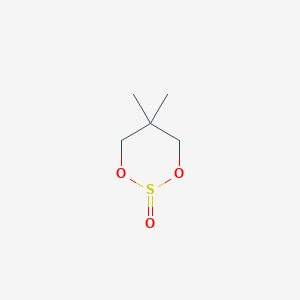
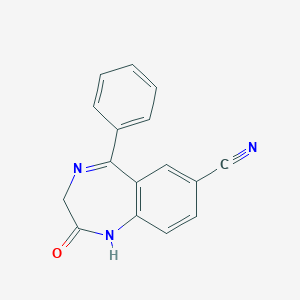

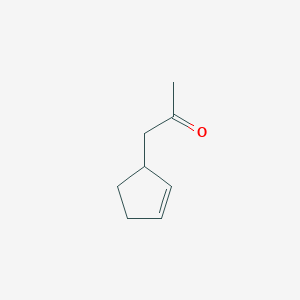

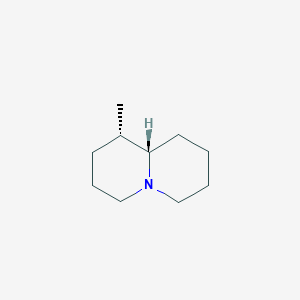
![Piperazine, 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]-](/img/structure/B90835.png)
